

Application Notes and Protocols for FGFR1 Inhibitor Administration in Animal Models

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Compound of Interest

Compound Name: *FGFR1 inhibitor-17*

Cat. No.: *B10801531*

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Introduction: Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells. Targeting FGFR1 with selective inhibitors is a promising therapeutic strategy. These application notes provide detailed protocols for the in vivo administration of a representative selective FGFR1 inhibitor in a mouse xenograft model, based on publicly available data for well-characterized compounds. While the specific compound "**FGFR1 inhibitor-17**" is not widely documented, the following protocols for selective FGFR1 inhibitors like Pemigatinib and PD173074 can serve as a comprehensive guide for preclinical research.

Data Presentation: In Vivo Efficacy of Selective FGFR1 Inhibitors

The following tables summarize quantitative data from in vivo studies of various selective FGFR inhibitors in mouse xenograft models.

Table 1: Pemigatinib (INCB054828) In Vivo Efficacy

Cancer Type	Animal Model	Cell Line/Model	Administration Route	Dosage	Treatment Duration	Outcome
Acute Myeloid Leukemia (AML)	Humanized NSG mice	KG1 (FGFR1 fusion)	Oral gavage	0.3 mg/kg, once daily	14 days	Significant tumor growth suppression. [1] [2]
Gastric Cancer	SCID mice	KATO III (FGFR2 amp)	Oral gavage	0.03, 0.1, 0.3, 1 mg/kg, once daily	10 days	Dose-dependent tumor growth suppression. [1] [2]
Bladder Carcinoma	RNU rats	RT-112 (FGFR3 fusion)	Oral gavage	0.3, 1 mg/kg, once daily	14 days	Significant tumor growth suppression. [1] [2]
Cholangiocarcinoma	nu/nu mice	CTG-0997 (PDX)	Oral gavage	0.3, 1 mg/kg, once daily	42 days	Significant tumor growth suppression. [1] [2]

Table 2: PD173074 In Vivo Efficacy

Cancer Type	Animal Model	Cell Line	Administration Route	Dosage	Treatment Duration	Outcome
Small Cell Lung Cancer (SCLC)	Nude mice	H-510	Oral	Not Specified	28 days	Impaired tumor growth and increased median survival.[3] [4]
Small Cell Lung Cancer (SCLC)	Nude mice	H-69	Oral	Not Specified	28 days	Complete tumor responses in 50% of mice lasting >6 months.[3] [4]
Bladder Cancer	Nude mice	MGH-U3, RT112, SW780	Intraperitoneal (i.p.)	20 mg/kg/day	Not Specified	Significantly delayed tumor growth.[3]

Table 3: AZD4547 In Vivo Efficacy

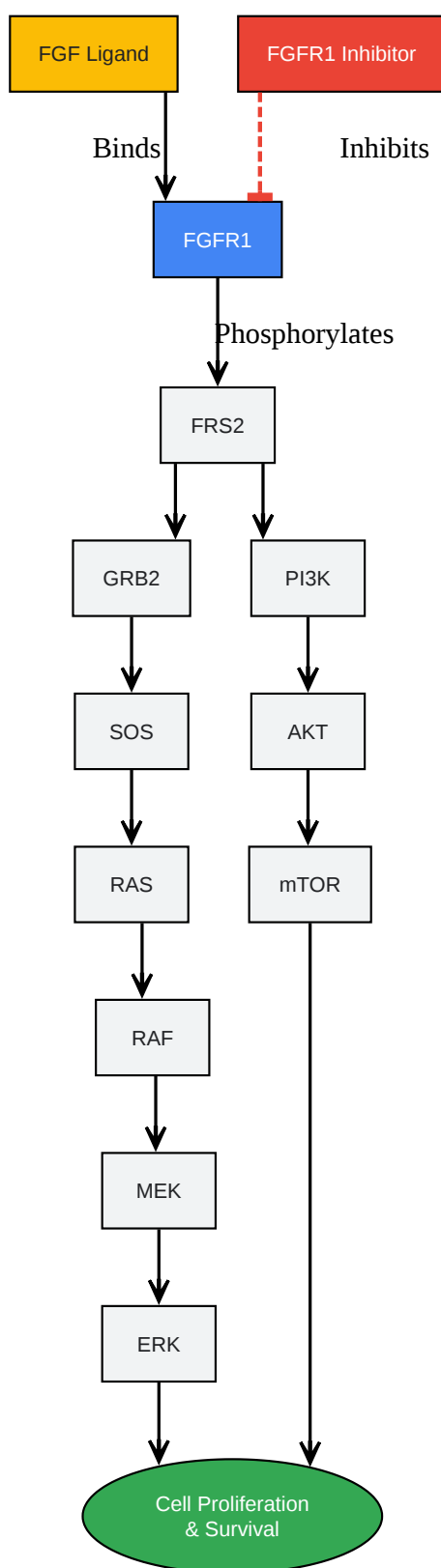
Cancer Type	Animal Model	Cell Line/Model	Administration Route	Dosage	Treatment Duration	Outcome
Non-Small Cell Lung Cancer (NSCLC)	Nude mice	FGFR1-amplified PDX	Oral	12.5 or 25 mg/kg, QD	2-3 weeks	Potent tumor stasis or regression. [5]
Ovarian Cancer	Mouse xenograft	-	-	15 mg/kg	-	Efficiently inhibited tumor growth. [6]

Table 4: Lucitanib In Vivo Efficacy

Cancer Type	Animal Model	Cell Line/Model	Administration Route	Dosage	Treatment Duration	Outcome
Lung, Gastric, Endometrial Cancer	Nude mice	FGFR1/2 amplified & non-amplified	Oral (p.o.)	2.5, 5, 10, 20 mg/kg, QD	-	Dose-dependent tumor growth inhibition. [7]

Signaling Pathway Diagram

The binding of Fibroblast Growth Factors (FGFs) to FGFR1 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[\[8\]](#)[\[9\]](#) Key pathways activated include the RAS-MAPK and PI3K-AKT pathways.[\[9\]](#)



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Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous tumor xenograft model in immunodeficient mice, a common method for evaluating the in vivo efficacy of anti-cancer agents.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Cancer cell line with known FGFR1 alteration
- Cell culture medium and reagents
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old immunodeficient mice (e.g., athymic nude, SCID, or NSG)
- Sterile syringes (1 mL) and needles (25-27 gauge)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Calipers for tumor measurement
- 70% ethanol for disinfection

Procedure:

- Cell Preparation:
 - Culture cancer cells in appropriate medium until they reach 80-90% confluency in the logarithmic growth phase.[\[10\]](#)
 - Harvest the cells by trypsinization and wash them with PBS or serum-free medium.

- Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion (should be >95%).[\[13\]](#)
- Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1×10^7 to 5×10^7 cells/mL.[\[13\]](#) Keep the cell suspension on ice.
- Subcutaneous Injection:
 - Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
 - Shave the injection site on the flank of the mouse.
 - Disinfect the injection site with 70% ethanol.
 - Gently lift the skin and subcutaneously inject 100-200 μ L of the cell suspension.[\[10\]](#)
 - Withdraw the needle slowly to prevent leakage of the cell suspension.[\[12\]](#)
 - Monitor the mice until they have fully recovered from anesthesia.
- Tumor Growth Monitoring:
 - Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
 - Calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.[\[10\]](#)[\[13\]](#)
 - When the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.[\[13\]](#)

Protocol 2: Administration of a Representative FGFR1 Inhibitor (Oral Gavage)

This protocol provides a general procedure for the oral administration of a selective FGFR1 inhibitor, based on methods used for compounds like Pemigatinib.

Materials:

- FGFR1 inhibitor compound
- Vehicle for formulation (e.g., 10% Acacia in water, or a solution of DMSO, PEG300, and Tween80 in water)
- Oral gavage needles (20-22 gauge, ball-tipped)
- Sterile syringes (1 mL)
- Balance and weighing supplies

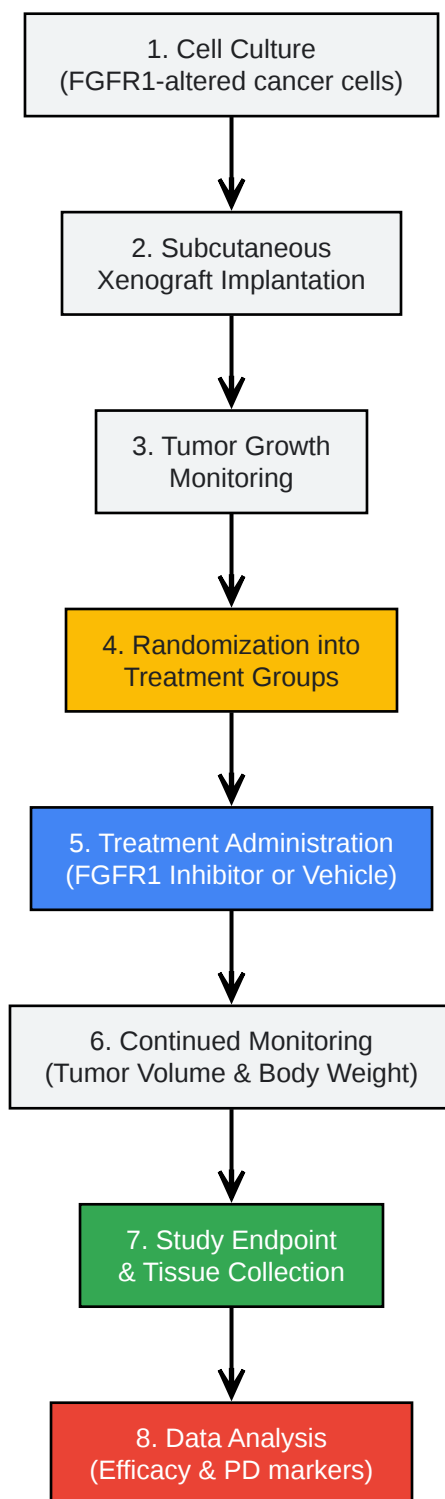
Procedure:

- Inhibitor Formulation (Example for PD173074):
 - Prepare a stock solution of the inhibitor in DMSO (e.g., 150 mg/mL).[\[14\]](#)
 - For the final dosing solution, mix 20 μ L of the DMSO stock with 400 μ L of PEG300 until clear.[\[14\]](#)
 - Add 50 μ L of Tween80 and mix until clear.[\[14\]](#)
 - Add 530 μ L of sterile water to reach a final volume of 1 mL.[\[14\]](#)
 - Prepare the formulation fresh daily.[\[14\]](#)
- Oral Administration:
 - Gently restrain the mouse.
 - Measure the appropriate volume of the inhibitor formulation based on the mouse's body weight and the desired dosage.
 - Insert the gavage needle carefully into the esophagus.
 - Slowly administer the formulation.
 - Monitor the mouse for any signs of distress after administration.

- Treatment and Monitoring:
 - Administer the inhibitor or vehicle control to the respective groups once daily (or as determined by pharmacokinetic studies) for the specified treatment duration.
 - Continue to monitor tumor volume and body weight 2-3 times per week.
 - At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of an FGFR1 inhibitor.



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Caption: In Vivo Efficacy Study Workflow.

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